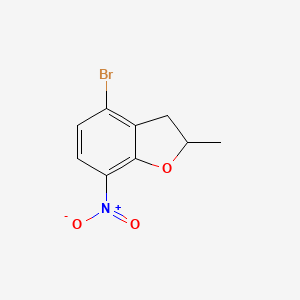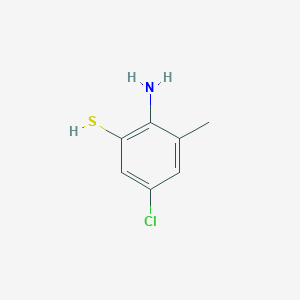
7-Bromo-3-chloro-5-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-chloro-5-methylisoquinoline is a halogenated isoquinoline derivative with the molecular formula C10H7BrClN
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloro-5-methylisoquinoline typically involves halogenation reactions. One common method is the bromination of 3-chloro-5-methylisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete halogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
- Substituted isoquinolines with various functional groups.
- Coupled products with extended aromatic systems.
Applications De Recherche Scientifique
7-Bromo-3-chloro-5-methylisoquinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-chloro-5-methylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
7-Bromo-3-methylquinoline: Similar in structure but lacks the chlorine atom.
3-Chloro-5-methylisoquinoline: Similar but lacks the bromine atom.
5-Bromo-3-chloro-1-methylisoquinoline: Similar but with a different substitution pattern.
Uniqueness: 7-Bromo-3-chloro-5-methylisoquinoline’s unique combination of bromine and chlorine atoms at specific positions on the isoquinoline ring imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H7BrClN |
|---|---|
Poids moléculaire |
256.52 g/mol |
Nom IUPAC |
7-bromo-3-chloro-5-methylisoquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-8(11)3-7-5-13-10(12)4-9(6)7/h2-5H,1H3 |
Clé InChI |
SJPZROKPTSBCSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=CN=C(C=C12)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


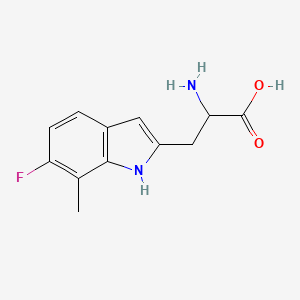
![4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene](/img/structure/B12844946.png)

![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
![N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide](/img/structure/B12844971.png)
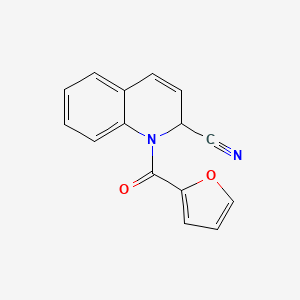
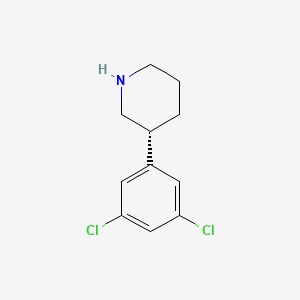
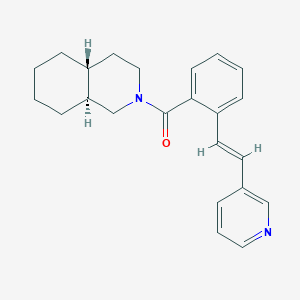
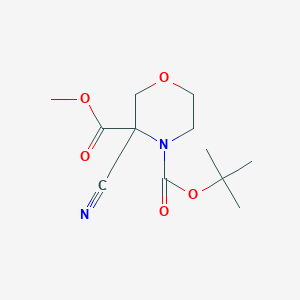
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)
![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
